Cas no 1541923-72-1 (4-Bromo-2,6-difluoro-3-nitrobenzoic acid)

4-Bromo-2,6-difluoro-3-nitrobenzoic acid is a halogenated nitrobenzoic acid derivative with a molecular formula of C₇H₂BrF₂NO₄. This compound features a bromo substituent at the 4-position, fluorine atoms at the 2- and 6-positions, and a nitro group at the 3-position, contributing to its reactivity and utility in synthetic chemistry. Its distinct substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of multiple electron-withdrawing groups enhances its electrophilic character, facilitating nucleophilic aromatic substitution reactions. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial applications. Proper handling is advised due to its potential reactivity.
4-Bromo-2,6-difluoro-3-nitrobenzoic acid structure
1541923-72-1 structure
Product Name:4-Bromo-2,6-difluoro-3-nitrobenzoic acid
CAS No:1541923-72-1
MF:C7H2BrF2NO4
MW:281.995888233185
MDL:MFCD23840474
CID:4786106
Update Time:2025-05-23

4-Bromo-2,6-difluoro-3-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2,6-difluoro-3-nitrobenzoic acid
    • 4-Bromo-2,6-difluoro-3-nitrobenzoic acid
    • MDL: MFCD23840474
    • Inchi: 1S/C7H2BrF2NO4/c8-2-1-3(9)4(7(12)13)5(10)6(2)11(14)15/h1H,(H,12,13)
    • InChI Key: JTVBVJIHQVTGOP-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C(=O)O)=C(C=1[N+](=O)[O-])F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 285
  • XLogP3: 2.2
  • Topological Polar Surface Area: 83.1

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Additional information on 4-Bromo-2,6-difluoro-3-nitrobenzoic acid

Recent Advances in the Application of 4-Bromo-2,6-difluoro-3-nitrobenzoic acid (CAS: 1541923-72-1) in Chemical Biology and Pharmaceutical Research

4-Bromo-2,6-difluoro-3-nitrobenzoic acid (CAS: 1541923-72-1) has emerged as a critical intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its utility in constructing complex molecular architectures due to its unique halogenated and nitro-functionalized aromatic core. This compound serves as a versatile building block in medicinal chemistry, enabling the introduction of bromo and nitro groups into target molecules, which are essential for modulating biological activity and improving drug-like properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Bromo-2,6-difluoro-3-nitrobenzoic acid in the synthesis of potent kinase inhibitors. The researchers utilized its reactive bromo and nitro groups to facilitate palladium-catalyzed cross-coupling reactions, yielding a series of compounds with significant activity against tyrosine kinases implicated in cancer progression. The study reported IC50 values in the nanomolar range for several derivatives, underscoring the compound's potential in oncology drug discovery.

In parallel, advancements in chemical biology have leveraged 1541923-72-1 as a precursor for fluorescent probes. A recent ACS Chemical Biology publication detailed its incorporation into a nitroreductase-sensitive probe for imaging hypoxic tumor microenvironments. The probe's selectivity and sensitivity were attributed to the strategic positioning of the nitro group, which undergoes enzymatic reduction under low oxygen conditions, releasing a fluorescent signal. This application opens new avenues for non-invasive tumor detection and therapeutic monitoring.

From a synthetic chemistry perspective, innovations in green chemistry approaches have been applied to the production of 4-Bromo-2,6-difluoro-3-nitrobenzoic acid. A 2024 Green Chemistry article described a solvent-free mechanochemical synthesis route that improved yield by 35% while reducing hazardous waste generation. This development addresses both economic and environmental concerns associated with large-scale pharmaceutical manufacturing.

The safety profile and pharmacokinetic properties of derivatives stemming from 1541923-72-1 have also been investigated. Recent preclinical studies indicate that while the parent compound shows moderate cytotoxicity, strategic modifications to its scaffold can significantly enhance selectivity indices. Structure-activity relationship (SAR) analyses suggest that the difluoro substitution pattern contributes to improved metabolic stability compared to analogous non-fluorinated compounds.

Looking forward, the unique chemical properties of 4-Bromo-2,6-difluoro-3-nitrobenzoic acid position it as a valuable tool in fragment-based drug discovery. Its ability to serve as a synthetic handle for diverse chemical transformations while maintaining favorable physicochemical properties makes it particularly attractive for constructing targeted libraries against challenging biological targets. Ongoing research is exploring its application in PROTAC (proteolysis targeting chimera) development and covalent inhibitor design.

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